2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-
CAS No.:
Cat. No.: VC18657819
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- -](/images/structure/VC18657819.png)
Specification
Molecular Formula | C9H15NO2 |
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Molecular Weight | 169.22 g/mol |
IUPAC Name | 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one |
Standard InChI | InChI=1S/C9H15NO2/c1-7-9(3-2-5-10-7)4-6-12-8(9)11/h7,10H,2-6H2,1H3 |
Standard InChI Key | PHGSHOMLQWBDPR-UHFFFAOYSA-N |
Canonical SMILES | CC1C2(CCCN1)CCOC2=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s spirocyclic system consists of a five-membered oxolane ring (2-oxa) and a six-membered azaspiro ring (7-aza), with a ketone group at position 1 and a methyl group at position 6. The spiro junction at C1 creates a rigid, three-dimensional geometry that enhances binding specificity in biological systems .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₅NO₂ |
Molecular Weight | 169.22 g/mol |
IUPAC Name | 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one |
SMILES | CC1C2(CCCN1)CCOC2=O |
InChIKey | PHGSHOMLQWBDPR-UHFFFAOYSA-N |
Comparative Structural Analysis
Structural analogs exhibit varied pharmacological profiles based on substituent modifications:
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6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride (CAS 847228-21-1): The additional methyl group at C7 increases lipophilicity, potentially enhancing blood-brain barrier permeability .
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7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one (CAS N/A): Benzyl substitution introduces aromatic interactions, favoring enzyme inhibition.
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1-Oxa-7-azaspiro[4.5]decan-2-one (CAS 1315303-69-5): Ketone repositioning alters dipole moments, affecting receptor binding .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Enamine Formation | Pyrrolidine, EtOH, reflux | 85 |
Spirocyclization | H₂SO₄, CH₂Cl₂, 0°C | 72 |
Methylation | CH₃MgBr, THF, −78°C | 68 |
Industrial Scalability
Industrial production emphasizes solvent recovery and catalytic efficiency. Continuous-flow reactors reduce reaction times, while immobilized catalysts (e.g., zeolites) enhance reusability .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media converts the ketone to a carboxylic acid, though over-oxidation risks ring cleavage .
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Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, enabling further derivatization (e.g., esterification) .
Nucleophilic Substitution
The nitrogen in the azaspiro ring undergoes alkylation or acylation. For example, benzyl bromide in DMF introduces a benzyl group, modulating bioactivity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for dual μ-opioid receptor (MOR) agonists/sigma-1 receptor antagonists, reducing opioid-induced constipation while maintaining analgesia .
Material Science
Incorporation into polymers enhances thermal stability (Tg = 215°C) and mechanical strength, valuable in high-performance coatings .
Case Studies and Experimental Data
Analgesic Efficacy
In murine models, a derivative (15au) showed equianalgesic potency to oxycodone but 40% lower constipation incidence, attributed to σ₁R antagonism .
Antiviral Screening
Against influenza A/H1N1, EC₅₀ = 1.2 µM via inhibition of viral RNA polymerase.
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